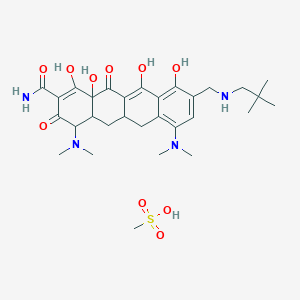

Omadacycline mesylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C30H44N4O10S |

|---|---|

分子量 |

652.8 g/mol |

IUPAC名 |

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4) |

InChIキー |

BRTZQVQPPVIFKG-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Omadacycline Mesylate's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of tetracycline, designed to overcome common tetracycline resistance mechanisms.[1] Its primary mode of action is the inhibition of bacterial protein synthesis through specific binding to the 30S ribosomal subunit.[2][3] This technical guide provides an in-depth exploration of the molecular interactions between omadacycline mesylate and the 30S ribosome, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Omadacycline demonstrates potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines due to efflux pumps and ribosomal protection.[2][4]

Core Mechanism of Action

Like other members of the tetracycline class, omadacycline exerts its bacteriostatic or bactericidal effect by disrupting protein synthesis.[5] This is achieved by binding to the 30S subunit of the bacterial ribosome, sterically hindering the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site.[6] This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein elongation and ultimately bacterial growth.[3]

The chemical structure of omadacycline, featuring modifications at the C-7 and C-9 positions of the tetracycline D-ring, is crucial for its enhanced activity and ability to evade resistance.[1][2] The C-9 aminomethyl group, in particular, plays a significant role in overcoming ribosomal protection, a common resistance mechanism where proteins shield the ribosome from tetracycline binding.[4][7]

Quantitative Data

The following tables summarize key quantitative data that underscore the efficacy of omadacycline.

Table 1: Omadacycline Minimum Inhibitory Concentrations (MICs) Against Various Bacterial Pathogens

| Bacterial Species | Strain Type | Omadacycline MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.25 | [8] |

| Streptococcus pneumoniae | Penicillin- and macrolide-resistant | 0.12 | [8] |

| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.25 | [8] |

| Enterococcus faecium | Vancomycin-resistant (VRE) | 0.12 | [8] |

| Bacillus anthracis | 0.06 | [2] | |

| Yersinia pestis | 1 | [2] | |

| Haemophilus influenzae | Bactericidal activity demonstrated | [3] |

Table 2: Comparative In Vitro Protein Synthesis Inhibition

| Antibiotic | Resistance Mechanism Present | IC50 (µM) | Reference |

| Omadacycline | None | Comparable to minocycline | [9] |

| Omadacycline | Ribosomal Protection [tet(O)] | Unaffected | [9] |

| Tetracycline | Ribosomal Protection [tet(O)] | Activity inhibited | [9] |

Experimental Protocols

Macromolecular Synthesis Assay

This assay identifies the primary cellular process targeted by an antibiotic.

-

Bacterial Culture: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Radiolabeling: Aliquot the culture into separate tubes, each containing a radiolabeled precursor for a specific macromolecule: [3H]thymidine (DNA), [3H]uridine (RNA), [3H]leucine (protein), and [14C]N-acetylglucosamine (peptidoglycan).

-

Antibiotic Exposure: Add varying concentrations of omadacycline to the tubes. Include a no-drug control.

-

Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.

-

Precipitation and Scintillation Counting: Precipitate the macromolecules, wash to remove unincorporated precursors, and measure the radioactivity using a scintillation counter.

-

Data Analysis: A specific reduction in the incorporation of a particular precursor indicates that its synthesis pathway is the primary target of the antibiotic. For omadacycline, a significant decrease in [3H]leucine incorporation is observed, confirming protein synthesis as its main target.[2]

Ribosome Binding Competition Assay

This assay quantifies the binding affinity of omadacycline to the ribosome.

-

Ribosome Preparation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Radiolabeled Ligand: Use a radiolabeled tetracycline, such as [3H]tetracycline, as the competitive ligand.

-

Competition Reaction: In a series of tubes, incubate a fixed concentration of ribosomes and [3H]tetracycline with increasing concentrations of unlabeled omadacycline.

-

Separation of Bound and Free Ligand: Separate the ribosome-bound [3H]tetracycline from the free ligand. This can be achieved by methods such as filter binding, where the ribosomes and bound ligand are retained on a filter.

-

Quantification: Measure the radioactivity on the filters.

-

IC50 Determination: Plot the percentage of bound [3H]tetracycline against the concentration of omadacycline. The concentration of omadacycline that displaces 50% of the bound [3H]tetracycline is the IC50 value, which is indicative of its binding affinity.[9][10]

X-ray Crystallography of Omadacycline-Ribosome Complex

This technique provides a high-resolution three-dimensional structure of the binding site.

-

Complex Formation: Co-crystallize omadacycline with the 30S ribosomal subunit.

-

X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern.

-

Data Collection: Collect the diffraction data using a detector.

-

Structure Determination: Process the diffraction data to determine the electron density map of the complex.

-

Model Building and Refinement: Build an atomic model of the omadacycline-30S subunit complex into the electron density map and refine it to obtain a final, high-resolution structure. Recent studies have utilized cryo-electron microscopy (cryo-EM) to achieve high-resolution structures of omadacycline bound to the E. coli 30S ribosomal subunit head.[11][12]

Visualizations

Omadacycline's Action on the 30S Ribosomal Subunit

References

- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

- 4. journals.asm.org [journals.asm.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. 8CA7: Omadacycline and spectinomycin bound to the 30S ribosomal subunit head [ncbi.nlm.nih.gov]

Chemical structure and properties of Omadacycline mesylate

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical pharmacology of Omadacycline mesylate, a novel aminomethylcycline antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Omadacycline is a semisynthetic derivative of minocycline and belongs to the aminomethylcycline class of tetracycline antibiotics.[1][2] The mesylate salt form enhances its pharmaceutical properties. The chemical modifications at the C7 and C9 positions of the tetracycline core are critical for its ability to overcome common tetracycline resistance mechanisms.[3][4]

Chemical Formula: C₃₀H₄₄N₄O₁₀S[] Molecular Weight: 652.76 g/mol [] Synonyms: PTK 0796 mesylate, Amadacycline mesylate[][6]

The structure of Omadacycline is designed to evade the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[4][7] The C9-aminomethyl substitution hinders efflux-mediated resistance, while the modifications also allow the molecule to maintain its binding affinity to the ribosome even in the presence of ribosomal protection proteins.[1][8]

Mechanism of Action

Similar to other tetracyclines, Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][9] It binds with high affinity to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the acceptor (A) site of the mRNA-ribosome complex.[8][10] This prevents the incorporation of new amino acids into the growing peptide chain, leading to a bacteriostatic effect.[10][11] However, against certain pathogens like Streptococcus pneumoniae and Haemophilus influenzae, Omadacycline has demonstrated bactericidal activity.[12]

A key feature of Omadacycline is its potent activity against bacteria that have acquired resistance to older tetracyclines. It is not significantly affected by the two major resistance mechanisms:

-

Ribosomal Protection: Omadacycline remains effective in the presence of ribosomal protection proteins, such as Tet(M) and Tet(O).[9][13]

-

Tetracycline Efflux: The drug is a poor substrate for common tetracycline-specific efflux pumps, including Tet(K), Tet(L), and Tet(B).[11]

References

- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omadacycline: A Review of the Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase 3 Trials Show Omadacycline’s Efficacy Against Molecularly Characterized Gram-Positive and Gram-Negative Pathogens Causing Infections [ahdbonline.com]

- 8. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

- 9. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. formulationdiary.com [formulationdiary.com]

- 13. Mechanism of action of the novel aminomethylcycline antibiotic omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

Omadacycline Mesylate: A Technical Guide to its In Vitro Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro spectrum of activity of omadacycline mesylate against a wide range of clinically relevant Gram-positive bacteria. The document summarizes key quantitative data, details experimental methodologies for antimicrobial susceptibility testing, and visualizes the underlying mechanisms of action and resistance.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline.[1] It represents a significant advancement in the tetracycline class, demonstrating potent activity against a broad spectrum of Gram-positive pathogens, including strains resistant to conventional tetracyclines and other antimicrobial agents.[2][3] Approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP), omadacycline's unique structural modifications allow it to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux.[1][4] This guide focuses on the quantitative assessment of its efficacy against key Gram-positive bacteria.

Spectrum of Activity: Quantitative Data

The in vitro activity of omadacycline is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) of omadacycline against various Gram-positive bacteria, as determined by numerous surveillance studies.

Table 1: In Vitro Activity of Omadacycline against Staphylococcus aureus

| Bacterial Species | Resistance Phenotype | No. of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 50 (2014) | 0.12 | 0.12 | [5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 200 (2014) | 0.12 | 0.12 | [5] |

| Staphylococcus aureus | All | 7,740 (2010) | 0.12 | 0.25 | [5] |

| Staphylococcus aureus | All | 689 | 0.12 | 0.25 | [6] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 299 | 0.12 | 0.5 | [6] |

| Staphylococcus aureus | Tetracycline-Resistant | - | 0.12 | 0.5 | [6] |

| Staphylococcus aureus | Doxycycline-Resistant | - | 0.25 | 1 | [6] |

| Coagulase-Negative Staphylococci | All | - | 0.12 | 0.5 | [7] |

Table 2: In Vitro Activity of Omadacycline against Streptococcus pneumoniae

| Bacterial Species | Resistance Phenotype | No. of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | All | 304 (2014) | 0.06 | 0.06 | [8] |

| Streptococcus pneumoniae | All | 1,834 (2010) | 0.06 | 0.12 | [8] |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.06 | 0.12 | [8] |

| Streptococcus pneumoniae | Penicillin-Intermediate | - | 0.06 | 0.12 | [8] |

| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.06 | 0.12 | [8] |

| Streptococcus pneumoniae | Multidrug-Resistant (≥3 classes) | - | 0.06 | 0.12 | [8] |

| Streptococcus pneumoniae | All | - | 0.06 | 0.12 | [7] |

| Viridans Group Streptococci | All | - | 0.06 | 0.12 | [7] |

| Beta-hemolytic Streptococci | All | - | 0.12 | 0.25 | [7] |

Table 3: In Vitro Activity of Omadacycline against Enterococcus Species

| Bacterial Species | Resistance Phenotype | No. of Isolates | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Reference(s) |

| Enterococcus faecalis | All | - | 0.12 | 0.25 | [9] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 0.25 | 0.25 | [9] |

| Enterococcus faecium | All | - | 0.06 | 0.12 | [9] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 0.12 | 0.12 | [9] |

| Enterococcus spp. | Highest MIC observed | - | - | 0.5 | [10] |

Experimental Protocols: Broth Microdilution Method (CLSI M07)

The quantitative data presented above were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7] This section provides a detailed overview of the key steps involved in this experimental protocol.

Materials

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

This compound analytical powder

-

Bacterial isolates for testing

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards (0.5 standard)

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

Preparation of Antimicrobial Solutions

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or as specified by the manufacturer) at a concentration of at least 1000 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted MHB to achieve the desired final concentrations in the microtiter plate wells. Typically, a range of concentrations from 0.008 to 16 µg/mL is tested.

Inoculum Preparation

-

Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspension: Suspend the colonies in sterile saline or MHB.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).

-

Final Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation

-

Plate Inoculation: Within 15 minutes of its preparation, dispense 50 µL of the final bacterial inoculum into each well of the microtiter plate containing 50 µL of the serially diluted omadacycline solutions. This results in a final volume of 100 µL per well and the desired final inoculum and antibiotic concentrations.

-

Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.

Interpretation of Results

-

Reading the MIC: After incubation, examine the microtiter plates for visible bacterial growth (turbidity or a button at the bottom of the well).

-

MIC Determination: The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

Mechanism of Action and Resistance

Omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[4] Like other tetracyclines, it binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[4] This action effectively halts the elongation of the polypeptide chain.

A key advantage of omadacycline is its ability to overcome the two major mechanisms of tetracycline resistance:

-

Ribosomal Protection: This is often mediated by ribosomal protection proteins (RPPs) such as Tet(M). These proteins bind to the ribosome and cause a conformational change that dislodges traditional tetracyclines. Omadacycline's C9-aminomethyl substitution creates a steric hindrance that prevents the effective binding of RPPs, allowing omadacycline to remain bound to the ribosome and inhibit protein synthesis.[11]

-

Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing the intracellular concentration of the drug. The structural modifications of omadacycline make it a poor substrate for these efflux pumps.[1]

The following diagrams illustrate the mechanism of action of omadacycline and its ability to circumvent ribosomal protection.

Caption: Mechanism of action of omadacycline.

Caption: Omadacycline overcomes ribosomal protection.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically significant Gram-positive bacteria, including multidrug-resistant isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus species. Its unique mechanism of action, which allows it to overcome common tetracycline resistance mechanisms, makes it a valuable addition to the antimicrobial armamentarium for treating serious bacterial infections. The standardized broth microdilution method provides a reliable and reproducible means of assessing its in vitro efficacy. Further research and ongoing surveillance are crucial to monitor its long-term effectiveness and the potential emergence of resistance.

References

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. rcsb.org [rcsb.org]

- 3. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dokumen.pub [dokumen.pub]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. mdpi.com [mdpi.com]

Omadacycline Mesylate: A Technical Guide to its In Vitro Activity Against Atypical Pathogens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibiotics.[1][2] It has been developed to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active drug efflux.[3][4] Omadacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][3][5] This guide provides a detailed technical overview of the in vitro activity and methodologies used to evaluate omadacycline mesylate against key atypical pathogens responsible for community-acquired bacterial pneumonia (CABP): Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae.

Mechanism of Action

Like other tetracyclines, omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[6] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome.[3] This prevents the addition of amino acids to the growing peptide chain, halting protein synthesis.

The structural modifications at the C-9 position of the tetracycline D-ring, specifically the addition of an aminomethyl group, are crucial for its enhanced activity.[3] This modification allows omadacycline to bind more effectively to the ribosome and provides a steric hindrance that prevents it from being dislodged by ribosomal protection proteins, a common mechanism of tetracycline resistance.[1][3] Furthermore, these modifications make omadacycline a poor substrate for tetracycline-specific efflux pumps.[1]

Activity Against Legionella pneumophila

Omadacycline demonstrates potent in vitro activity against Legionella pneumophila, a facultative intracellular bacterium and a primary cause of Legionnaires' disease. Studies show it is more potent by weight than several comparator antibiotics.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of omadacycline and comparator agents against clinical isolates of L. pneumophila.

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Omadacycline | 0.06 | 0.12 | 0.015 - 0.25 |

| Doxycycline | 0.25 | 0.5 | 0.06 - 1 |

| Azithromycin | 0.03 | 0.25 | 0.015 - 0.5 |

| Erythromycin | 0.25 | 0.5 | 0.06 - 0.5 |

| Moxifloxacin | 0.015 | 0.03 | ≤0.008 - 0.06 |

| Telithromycin | ≤0.008 | 0.015 | ≤0.008 - 0.03 |

Data sourced from a study evaluating L. pneumophila strains isolated between 1995 and 2014.[7]

Experimental Protocol: Broth Microdilution for L. pneumophila

The determination of omadacycline's MIC against L. pneumophila is typically performed using a broth microdilution method.

-

Bacterial Strains: Clinical isolates of L. pneumophila serogroups 1 to 6 are utilized.

-

Medium: The testing medium is buffered yeast extract broth.

-

Inoculum Preparation: Bacteria are grown on buffered charcoal yeast extract (BCYE) agar. Colonies are suspended in the testing medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Preparation: Serial twofold dilutions of omadacycline and comparator antibiotics are prepared in the broth medium in 96-well microtiter plates.

-

Incubation: The inoculated plates are incubated at 35°C in a humidified, non-CO₂ incubator for 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Activity Against Mycoplasma pneumoniae

Omadacycline is active against Mycoplasma pneumoniae, an inherently macrolide-resistant bacterium that lacks a cell wall. Its activity is notably unaffected by the presence of tetracycline or macrolide resistance mechanisms.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below presents the comparative in vitro activity of omadacycline against M. pneumoniae.

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Omadacycline | 0.125 | 0.25 | 0.063 - 0.25 |

| Doxycycline | 0.5 | 0.5 | 0.063 - 0.5 |

| Tetracycline | 0.5 | 0.5 | 0.125 - 0.5 |

| Azithromycin | ≤0.005 | >16 | ≤0.005 - >16 |

| Moxifloxacin | 0.125 | 0.125 | 0.032 - 0.125 |

Data sourced from a study evaluating M. pneumoniae isolates, including macrolide-resistant strains.[8][9]

Experimental Protocol: Broth Microdilution for Mycoplasmas

Susceptibility testing for Mycoplasma species follows specialized broth microdilution procedures.

-

Bacterial Strains: A collection of reference strains and clinical isolates of M. pneumoniae are used.

-

Medium: SP4 broth medium is used for cultivation and susceptibility testing.

-

Inoculum Preparation: Organisms are grown in SP4 broth until the mid-logarithmic phase of growth. The culture is then diluted to achieve a final concentration of 10⁴ to 10⁵ color-changing units (CCU)/mL in the test wells.

-

Plate Preparation: Omadacycline and other agents are serially diluted in 96-well microtiter plates.

-

Incubation: Plates are incubated at 37°C until a color change is observed in the growth control well (typically 2-4 days).

-

MIC Determination: The MIC is recorded as the lowest antibiotic concentration that prevents the color change of the pH indicator in the broth, signifying inhibition of bacterial metabolism and growth.

Activity Against Chlamydia pneumoniae

As an obligate intracellular pathogen, evaluating the activity against Chlamydia pneumoniae requires cell culture-based assays. Omadacycline demonstrates in vitro activity comparable to other established treatments for infections caused by this organism.[10][11]

Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The following table summarizes the MIC and MBC values for omadacycline against C. pneumoniae.

| Antibiotic | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | MBC₉₀ (µg/mL) |

| Omadacycline | 0.25 | 0.03 - 0.5 | 0.5 |

| Doxycycline | 0.06 | 0.015 - 0.06 | 0.06 |

| Azithromycin | 0.06 | 0.03 - 0.125 | 0.125 |

| Moxifloxacin | 0.06 | 0.03 - 0.06 | 0.125 |

| Levofloxacin | 0.5 | 0.25 - 0.5 | 0.5 |

Data sourced from a study evaluating 15 isolates of C. pneumoniae.[10][11][12]

Experimental Protocol: Cell Culture Assay for C. pneumoniae

The susceptibility of C. pneumoniae is determined using an immunofluorescence-based cell culture method.[10]

-

Cell Line: HEp-2 cells (ATCC CCL-23) are grown to confluence in 96-well microtiter plates.[10][11]

-

Inoculation: The cell culture medium is aspirated, and each well is inoculated with a suspension of C. pneumoniae elementary bodies (EBs) diluted to yield approximately 10⁴ inclusion-forming units (IFU)/mL.[10]

-

Infection Enhancement: The plates are centrifuged at 1,700 x g for 1 hour to facilitate infection of the cell monolayer.[10]

-

Treatment: After centrifugation, the inoculum is removed, and the cells are overlaid with fresh medium containing 1 µg/mL of cycloheximide and serial twofold dilutions of the test antibiotics.[10] Cycloheximide inhibits host cell protein synthesis, allowing for better chlamydial growth.

-

Incubation: Plates are incubated for 72 hours at 35°C.

-

Staining and Visualization: After incubation, the cell monolayers are fixed (e.g., with methanol) and stained with a fluorescein-conjugated monoclonal antibody specific to the chlamydial lipopolysaccharide (LPS).

-

MIC Determination: The wells are examined using a fluorescence microscope. The MIC is defined as the lowest antibiotic concentration at which no chlamydial inclusions are observed.[11]

-

MBC Determination: To determine the minimal bactericidal concentration (MBC), the antibiotic-containing medium is removed from wells showing no inclusions. The cells are washed and overlaid with fresh, antibiotic-free medium and incubated for another 72 hours. The MBC is the lowest concentration that results in no inclusions after this subculture.[11]

Conclusion

This compound demonstrates potent and consistent in vitro activity against the major atypical pathogens Legionella pneumophila, Mycoplasma pneumoniae, and Chlamydia pneumoniae. Its efficacy is maintained against isolates with common resistance mechanisms to older tetracyclines and macrolides.[8] The data presented in this guide, derived from established and rigorous experimental protocols, support the clinical utility of omadacycline as a therapeutic option for community-acquired bacterial pneumonia where atypical pathogens are a concern.[7][11][13] Phase 3 clinical trials have confirmed that omadacycline is non-inferior to moxifloxacin for the treatment of CABP.[14][15][16]

References

- 1. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Activities of Omadacycline (PTK 0796) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. In Vitro Activity of Omadacycline against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro and Intracellular Activities of Omadacycline against Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Omadacycline post-marketing study adds evidence for use in treating pneumonia | CIDRAP [cidrap.umn.edu]

- 16. respiratory-therapy.com [respiratory-therapy.com]

The Molecular Architects of Victory: How Omadacycline Overcomes Tetracycline Resistance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. Tetracycline-class antibiotics, once a cornerstone of antibacterial therapy, have seen their efficacy diminished by the spread of resistance mechanisms. Omadacycline, a novel aminomethylcycline, represents a significant advancement in overcoming these challenges. This in-depth technical guide elucidates the molecular basis by which omadacycline circumvents the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux. Through a detailed examination of its mechanism of action, supported by quantitative data and experimental methodologies, this document provides a comprehensive resource for the scientific community engaged in the battle against antibiotic resistance.

Omadacycline's unique structural modifications enable it to effectively inhibit protein synthesis in bacteria that are resistant to older tetracyclines.[1][2][3][4][5][6] This guide will delve into the specifics of these modifications and their impact on the interaction between the drug, the ribosome, and the resistance determinants.

Core Molecular Mechanisms of Omadacycline's Efficacy

The remarkable ability of omadacycline to bypass established tetracycline resistance hinges on key structural alterations to the tetracycline scaffold, specifically at the C-7 and C-9 positions of the D-ring.[1][4][7][8][9] These modifications are the molecular architects of its victory over resistant bacteria.

Overcoming Efflux Pumps: The Role of the C-7 Modification

Tetracycline efflux pumps are membrane-associated proteins that actively transport tetracycline antibiotics out of the bacterial cell, reducing their intracellular concentration to sub-therapeutic levels. Omadacycline's modification at the C-7 position of the D-ring sterically hinders its recognition and binding by these efflux pumps.[1][7] This structural change effectively renders the pump-mediated resistance mechanism ineffective, allowing omadacycline to accumulate within the bacterial cytoplasm and reach its ribosomal target.

Evading Ribosomal Protection: The Impact of the C-9 Aminomethyl Group

The second major mechanism of tetracycline resistance involves ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the ribosome and induce conformational changes that dislodge bound tetracycline, thereby allowing protein synthesis to resume. Omadacycline's C-9 aminomethyl substitution plays a pivotal role in overcoming this defense.[1][4][7] This modification is thought to create additional contact points with the 16S rRNA of the 30S ribosomal subunit.[3][10] This enhanced interaction anchors omadacycline more firmly to its binding site, preventing its displacement by RPPs.[2][3][5][10][11] Consequently, omadacycline remains bound to the ribosome, effectively halting protein synthesis even in the presence of these protective proteins.

Quantitative Data: Omadacycline's Potency Against Resistant Strains

The in vitro activity of omadacycline against a wide range of tetracycline-resistant bacterial strains has been extensively documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, demonstrating omadacycline's potent efficacy.

Table 1: Omadacycline MICs against Gram-Positive Bacteria with Tetracycline Resistance Determinants

| Bacterial Species | Resistance Gene(s) | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Tetracycline MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | tet(K) | 0.12 | 0.25 | ≥8 | 0.5 | [12] |

| Staphylococcus aureus | tet(M) | - | 2 | >8 | >8 | [13] |

| Enterococcus faecalis | tet(L) and/or tet(M) | - | 0.25 | >8 | >8 | [8][13] |

| Enterococcus faecium | tet(L) and/or tet(M) | - | 0.12 | >8 | >8 | [8][13] |

| Streptococcus pneumoniae | tet(M) | - | 0.12 | >8 | >8 | [8][13] |

Table 2: Omadacycline MICs against Gram-Negative Bacteria with Tetracycline Resistance Determinants

| Bacterial Species | Resistance Gene(s) | Omadacycline MIC50 (µg/mL) | Omadacycline MIC90 (µg/mL) | Tetracycline MIC90 (µg/mL) | Doxycycline MIC90 (µg/mL) | Reference(s) |

| Enterobacteriaceae | tet(B) | 1 | 4 | >16 | >16 | [12][14] |

| Enterobacteriaceae | tet(A) | 4 | - | >16 | >16 | [12][14] |

| Enterobacteriaceae | tet(D) | 2 | - | >16 | >16 | [12][14] |

| Enterobacteriaceae | Combination of tet genes | 2 | 8 | >16 | >16 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the molecular basis of omadacycline's activity.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Methodology:

-

Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Antibiotic Dilution: Prepare a series of two-fold serial dilutions of omadacycline and comparator antibiotics in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each dilution with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the microdilution plates at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Ribosome Binding Assay (Competitive Displacement)

Objective: To determine the binding affinity of omadacycline to the bacterial ribosome.

Methodology:

-

Ribosome Isolation: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli).

-

Radiolabeled Tetracycline: Use [³H]tetracycline as the radiolabeled ligand.

-

Competition Setup: Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and [³H]tetracycline, and increasing concentrations of unlabeled omadacycline or a comparator antibiotic.[11]

-

Incubation: Incubate the mixtures to allow binding to reach equilibrium.

-

Separation: Separate ribosome-bound from free radioligand using a technique like nitrocellulose filter binding.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]tetracycline binding against the concentration of the competitor. Calculate the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand), which is inversely proportional to the binding affinity.

In Vitro Translation Inhibition Assay

Objective: To directly measure the effect of omadacycline on bacterial protein synthesis.

Methodology:

-

Cell-Free System: Utilize a commercially available or lab-prepared bacterial cell-free transcription-translation system (e.g., from E. coli). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes).

-

Reporter Gene: Use a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter.

-

Inhibition Assay: Set up reactions containing the cell-free system, the reporter plasmid, and varying concentrations of omadacycline or comparator antibiotics.

-

Incubation: Incubate the reactions at 37°C to allow for transcription and translation.

-

Quantification: Measure the expression of the reporter protein (e.g., by measuring light output for luciferase or colorimetric change for β-galactosidase).

-

Data Analysis: Plot the reporter activity against the antibiotic concentration to determine the IC50 for protein synthesis inhibition.

Efflux Pump Inhibition Assay (Fluorometric Method)

Objective: To assess the ability of omadacycline to evade efflux pump activity.

Methodology:

-

Bacterial Culture: Grow bacterial strains known to overexpress specific tetracycline efflux pumps (e.g., those containing tet(K) or tet(A) genes).

-

Fluorescent Substrate: Use a fluorescent substrate of the efflux pump, such as ethidium bromide (EtBr) or Hoechst 33342.

-

Loading: Incubate the bacterial cells with the fluorescent dye to allow it to accumulate intracellularly.

-

Efflux Initiation: Resuspend the dye-loaded cells in a buffer with and without a known efflux pump inhibitor (as a positive control) and with varying concentrations of omadacycline.

-

Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates active efflux of the dye.

-

Data Analysis: Compare the rate of fluorescence decrease in the presence of omadacycline to the control (no antibiotic) and the positive control (with efflux pump inhibitor). A slower rate of decrease in the presence of omadacycline suggests it is not effectively effluxed.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Omadacycline's mechanisms for overcoming tetracycline resistance.

References

- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Omadacycline Enters the Ring: A New Antimicrobial Contender - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Omadacycline in Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Omadacycline In Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms [ahdbonline.com]

Omadacycline Mesylate's High-Affinity Engagement with the Bacterial Ribosome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of omadacycline mesylate to the bacterial ribosome. Omadacycline, a novel aminomethylcycline, overcomes common tetracycline resistance mechanisms, and understanding its interaction with the ribosomal target is crucial for further drug development and antimicrobial research.[1][2][3] This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying molecular and experimental frameworks.

Core Mechanism of Action

Omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][2][3] It binds to the 30S subunit of the bacterial ribosome at the primary tetracycline binding site.[4] This action prevents the stable accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby halting the elongation of the polypeptide chain.[5] The chemical structure of omadacycline, featuring modifications at the C-7 and C-9 positions of the tetracycline D-ring, is critical to its expanded activity profile. The C-7 modification helps to circumvent tetracycline efflux pumps, while the C-9 modification allows it to overcome ribosomal protection mechanisms.[4]

Quantitative Binding Affinity Data

Biophysical studies have demonstrated that omadacycline binds to the 70S ribosome with an affinity comparable to that of minocycline, and greater than that of tetracycline.[1] The following table summarizes the key quantitative data from competitive binding assays.

| Compound | IC50 (µM) | Standard Error (µM) |

| Omadacycline | 1.96 | ± 0.01 |

| Minocycline | 1.63 | ± 0.01 |

Data from a ribosomal binding competition study with [³H]tetracycline.[6]

Experimental Protocols

Ribosomal Binding Competition Assay

This assay quantifies the binding affinity of unlabeled competitor compounds (omadacycline and minocycline) by measuring their ability to displace a radiolabeled ligand ([³H]tetracycline) from the bacterial ribosome.

Methodology:

-

Preparation of Reaction Mixtures: A series of reaction tubes are prepared, each containing purified 70S ribosomes and a fixed concentration of [³H]tetracycline (e.g., 3 µM).

-

Addition of Competitor: Increasing concentrations of the unlabeled competitor compounds (omadacycline or minocycline) are added to the respective series of tubes. A control reaction mixture contains no competitor.

-

Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The amount of radiolabeled tetracycline bound to the ribosomes is determined. This is often achieved by filtering the reaction mixture through a nitrocellulose membrane, which retains the ribosome-ligand complexes.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of [³H]tetracycline binding relative to the control (no competitor) is plotted against the logarithm of the unlabeled competitor concentration. The IC50 value, which is the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding, is calculated by nonlinear curve fitting to a one-site competitive binding model.[6]

Macromolecular Synthesis Assay

This whole-cell assay determines the primary target of an antibiotic by measuring its effect on the synthesis of major macromolecules (DNA, RNA, protein, and peptidoglycan).

Methodology:

-

Bacterial Culture: Bacterial strains are grown to a specific optical density.

-

Antibiotic Treatment: The cultures are treated with the antibiotic of interest (e.g., omadacycline) at various concentrations.

-

Radiolabeling: Radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to the cultures.

-

Incorporation: The cells are incubated for a period to allow for the incorporation of the radiolabeled precursors into the newly synthesized macromolecules.

-

Precipitation and Washing: The synthesis is stopped, and the macromolecules are precipitated (e.g., using trichloroacetic acid) and washed to remove unincorporated radiolabeled precursors.

-

Quantification: The amount of radioactivity incorporated into each macromolecular fraction is measured.

-

Analysis: The inhibitory effect of the antibiotic on the synthesis of each macromolecule is determined by comparing the radioactivity in treated versus untreated samples. Omadacycline has been shown to preferentially inhibit protein synthesis.[1]

Cell-Free in vitro Protein Synthesis Assay with Tet(O)

This assay assesses the ability of an antibiotic to inhibit protein synthesis in the presence of a ribosomal protection protein, such as Tet(O).

Methodology:

-

Preparation of Cell-Free System: A cell-free extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.) is prepared.

-

Addition of Components: The antibiotic (omadacycline or a control like tetracycline) and, where applicable, the purified Tet(O) ribosomal protection protein are added to the cell-free system.

-

Initiation of Synthesis: A template mRNA (e.g., encoding luciferase) is added to initiate protein synthesis.

-

Incubation: The reaction is incubated to allow for protein synthesis to occur.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. In the case of a luciferase template, this can be easily measured by adding the substrate luciferin and measuring the resulting luminescence.

-

Analysis: The inhibitory activity of the antibiotic in the presence and absence of Tet(O) is compared. Studies have shown that omadacycline, unlike tetracycline, effectively inhibits protein synthesis even in the presence of Tet(O).[1]

Visualizations

Caption: Workflow for the Ribosomal Binding Competition Assay.

Caption: Omadacycline's Evasion of Tet(O) Ribosomal Protection.

Caption: Omadacycline's Dual Mechanism to Overcome Resistance.

References

- 1. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Omadacycline Mesylate: A Third-Generation Tetracycline Navigating the Challenges of Antibiotic Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Omadacycline is a novel aminomethylcycline, a third-generation tetracycline antibiotic, developed to address the growing threat of antibiotic resistance.[1][2][3][4] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][5][6] Its chemical structure is specifically designed to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux pumps. This technical guide provides a comprehensive overview of the development of omadacycline mesylate, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and the pivotal clinical trials that led to its approval.

Introduction: The Rise of a Modernized Tetracycline

The tetracycline class of antibiotics has been a cornerstone of infectious disease treatment for over six decades.[1] However, their widespread use has led to the emergence of significant bacterial resistance, diminishing their clinical utility. Omadacycline, a semi-synthetic derivative of minocycline, represents a significant advancement in tetracycline chemistry.[1][3] Its development was driven by the need for a potent, well-tolerated, and broad-spectrum antibiotic effective against contemporary multi-drug resistant (MDR) pathogens.[7][8]

Mechanism of Action: Overcoming Resistance at the Ribosome

Omadacycline, like its predecessors, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[9][10] This binding event physically blocks the docking of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the elongation of the polypeptide chain. What sets omadacycline apart are the strategic modifications at the C7 and C9 positions of its core D-ring structure. These modifications are crucial for its ability to circumvent the most common tetracycline resistance mechanisms:

-

Ribosomal Protection: Ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O), typically bind to the ribosome and dislodge conventional tetracyclines. Omadacycline's bulky C9 aminomethyl substituent creates a steric hindrance that prevents RPPs from effectively binding and removing the drug from its target.[9]

-

Efflux Pumps: Tetracycline-specific efflux pumps, encoded by genes like tet(A), tet(B), tet(K), and tet(L), actively transport older tetracyclines out of the bacterial cell. The structural modifications of omadacycline make it a poor substrate for these pumps, allowing it to accumulate to effective concentrations within the bacterium.[9]

Macromolecular synthesis experiments have confirmed that omadacycline's primary effect is the potent inhibition of bacterial protein synthesis, with minimal impact on DNA, RNA, or peptidoglycan synthesis.[11][12] Biophysical studies using isolated ribosomes have further validated that omadacycline binds to the same primary site as tetracycline but with a greater affinity.[11][12]

Diagram: Omadacycline's Mechanism of Action and Evasion of Resistance

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Susceptibility Testing of Omadacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Once-daily oral omadacycline versus twice-daily oral linezolid for acute bacterial skin and skin structure infections (OASIS-2): a phase 3, double-blind, multicentre, randomised, controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of Omadacycline against Escherichia coli in a Mouse Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of Omadacycline-Containing Regimen in a Mouse Model of Pulmonary Mycobacteroides abscessus Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Omadacycline Mesylate: A Technical Guide for Researchers

Introduction

Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibiotics. Approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), omadacycline represents a significant advancement in combating antibiotic resistance. Its chemical modifications allow it to overcome the two primary mechanisms of tetracycline resistance—efflux pumps and ribosomal protection—making it a potent agent against a broad spectrum of pathogens, including many multidrug-resistant strains. This document provides an in-depth overview of the pharmacological profile of omadacycline mesylate for research and development applications.

Mechanism of Action

Like other tetracyclines, omadacycline exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S subunit of the bacterial ribosome, specifically to the primary tetracycline binding site. This action physically blocks the binding of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the incorporation of new amino acids into the growing peptide chain and halting protein elongation.

The key innovation in omadacycline's structure lies in modifications at the C-7 and C-9 positions of the tetracycline D-ring.

-

C-9 Modification: The aminomethyl group at this position provides a steric hindrance that overcomes ribosomal protection mechanisms. Ribosomal protection proteins, such as Tet(M) and Tet(O), typically bind to the ribosome and dislodge conventional tetracyclines. Omadacycline's C-9 side chain allows it to maintain its binding and inhibitory activity even in the presence of these proteins.

-

C-7 Modification: This modification enables omadacycline to circumvent tetracycline-specific efflux pumps, such as those encoded by tet(K) and tet(L) genes. While the precise mechanism is not fully elucidated, it is believed that the modification makes omadacycline a poor substrate for these pumps.

Macromolecular synthesis assays confirm that omadacycline's primary effect is the potent inhibition of bacterial protein synthesis, while sparing DNA, RNA, and peptidoglycan synthesis.

Methodological & Application

Application Notes and Protocols for Omadacycline Mesylate Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of omadacycline mesylate against a variety of bacterial species. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Omadacycline is an aminomethylcycline antibiotic, a subclass of tetracyclines, with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria. Accurate MIC testing is crucial for surveillance, clinical breakpoint determination, and in vitro studies of its antibacterial potency.

Quantitative Data Summary

The following tables summarize the expected MIC ranges for omadacycline against quality control (QC) strains and various clinically relevant bacteria.

Table 1: Quality Control (QC) Ranges for Omadacycline MIC Testing

| Quality Control Strain | Method | Expected MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | Broth Microdilution | 0.12 - 1 |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.06 - 0.5 |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.06 - 0.5 |

| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.25 - 2 |

| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 0.03 - 0.12 |

Data compiled from CLSI and other related documentation.[1][2][3]

Table 2: Omadacycline MIC Values for Key Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.12 | 0.5 | ≤0.06 - >8 |

| Staphylococcus aureus (MSSA) | 0.12 | 0.25 | ≤0.06 - 1 |

| Streptococcus pneumoniae | 0.06 | 0.12 | ≤0.015 - 0.5 |

| Enterococcus faecalis (VSE) | 0.12 | 0.25 | ≤0.06 - 1 |

| Enterococcus faecium (VRE) | 0.12 | 0.25 | ≤0.06 - 0.5 |

| Haemophilus influenzae | 0.5 | 1 | ≤0.03 - 4 |

| Escherichia coli | 1 | 4 | ≤0.06 - >32 |

| Klebsiella pneumoniae | 2 | 8 | ≤0.06 - >32 |

| Enterobacter cloacae | 1 | 4 | ≤0.06 - 16 |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is a composite from multiple surveillance studies.[4][5]

Experimental Protocols

Broth Microdilution Method

This method is considered the gold standard for MIC testing and is performed in 96-well microtiter plates. The protocol is based on the CLSI M07 guidelines.[6]

Materials:

-

This compound analytical powder

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae): Haemophilus Test Medium (HTM) broth or CAMHB supplemented with appropriate growth factors (e.g., lysed horse blood, NAD).[1]

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., water, DMSO for initial stock)

-

Multichannel pipettes

Procedure:

-

Omadacycline Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent (e.g., sterile deionized water).

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

-

Preparation of Omadacycline Dilutions:

-

Perform serial two-fold dilutions of the omadacycline stock solution in the appropriate broth medium (CAMHB or supplemented medium) directly in the 96-well plates.

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 0.008 to 16 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, incubate in a CO₂-enriched atmosphere (5%) for 20-24 hours.[2]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

For some organisms, a "trailing" effect (reduced growth over a range of concentrations) may be observed. In such cases, the MIC is recorded as the lowest concentration with approximately 80% reduction in growth compared to the growth control.[7]

-

MIC Test Strip (MTS) Method

The MTS method is a convenient alternative to broth microdilution and involves a predefined gradient of antibiotic on a plastic strip.

Materials:

-

Omadacycline MIC Test Strips

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

For fastidious organisms: MHA with 5% defibrinated sheep blood or HTM agar.[1]

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Allow the agar surface to dry for 5-15 minutes.

-

-

Application of MIC Test Strip:

-

Using sterile forceps, apply the omadacycline MIC Test Strip to the center of the inoculated agar plate.

-

Ensure the strip is in complete contact with the agar surface.

-

-

Incubation:

-

Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubate in a CO₂-enriched atmosphere for 20-24 hours.[2]

-

-

Reading the MIC:

-

An elliptical zone of inhibition will form around the strip.

-

Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

-

If the intersection point is between two-fold dilutions, round up to the next highest two-fold dilution.[2]

-

Visualizations

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for MIC Test Strip (MTS) Testing.

References

- 1. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. liofilchem.com [liofilchem.com]

- 3. ihma.com [ihma.com]

- 4. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Omadacycline Mesylate Broth Microdilution Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of omadacycline mesylate against a variety of bacterial pathogens using the broth microdilution method. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial susceptibility testing.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria.[1] It is a semisynthetic derivative of minocycline and functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[1] Notably, omadacycline has demonstrated efficacy against bacterial strains exhibiting resistance to other tetracyclines via common mechanisms like efflux pumps and ribosomal protection.[1][2] Accurate and standardized methods for susceptibility testing are crucial for its clinical application and for monitoring the emergence of resistance. The broth microdilution assay is a standard and widely accepted method for determining the MIC of antimicrobial agents.[3]

Principle of the Broth Microdilution Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.

Scope

This document outlines the protocol for performing the broth microdilution assay for this compound against non-fastidious and fastidious bacteria, referencing established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]

Materials and Reagents

-

This compound analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms:

-

Sterile 96-well microtiter plates

-

Sterile water and saline

-

Bacterial cultures

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Experimental Protocol

This protocol is based on the CLSI M07-A10 guidelines, which are frequently cited in omadacycline susceptibility testing literature.[2][3]

Preparation of Omadacycline Stock Solution

-

Accurately weigh a sufficient amount of this compound analytical standard.

-

Reconstitute the powder in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Store the stock solution in small aliquots at -70°C or below until use.

Preparation of Microtiter Plates

-

Perform serial twofold dilutions of the omadacycline stock solution in the appropriate broth medium (CAMHB for non-fastidious bacteria, or specialized media for fastidious organisms) directly in a 96-well microtiter plate.

-

The final volume in each well should be 50 µL, with concentrations typically ranging from 0.03 to 32 µg/mL.[3][7]

-

Include a growth control well containing only broth (no antibiotic) and a sterility control well (no bacteria).

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours for non-fastidious bacteria and 20-24 hours for fastidious organisms in ambient air.[8]

Reading and Interpreting Results

-

After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of omadacycline that shows no visible growth.

-

For some organisms, a "trailing" effect (reduced growth over a range of concentrations) may be observed. In such cases, the MIC should be recorded as the lowest concentration that causes an 80% reduction in growth compared to the growth control.[9][10]

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of the results.[4]

QC Strains and Expected MIC Ranges:

| Quality Control Strain | CLSI Document | Expected Omadacycline MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | M100 | 0.5 - 4 |

| Staphylococcus aureus ATCC 29213 | M100 | 0.06 - 0.5 |

| Enterococcus faecalis ATCC 29212 | M100 | 0.03 - 0.25 |

| Streptococcus pneumoniae ATCC 49619 | M100 | 0.015 - 0.12 |

| Haemophilus influenzae ATCC 49247 | M100 | 0.25 - 2 |

Note: The provided MIC ranges are for illustrative purposes and should be verified against the latest CLSI M100 supplement.

Data Presentation

The following tables summarize the in vitro activity of omadacycline against various bacterial isolates as reported in published studies.

Table 1: Omadacycline MIC Data for Gram-Positive Bacteria

| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (all) | 99.9% of isolates inhibited by ≤2 µg/ml | 0.12 | 0.25 | [2] |

| Staphylococcus aureus (MRSA) | 97 | 0.12 | 0.25 | [11] |

| Staphylococcus aureus (MSSA) | 100 | 0.12 | 0.12 | [11] |

| Streptococcus pneumoniae | - | 0.06 | 0.06 | [2] |

| Enterococcus faecalis | - | 0.03 | 0.12 | [11] |

| Viridans group streptococci | - | 0.06 | 0.12 | [2] |

| Beta-hemolytic streptococci | - | 0.06 | 0.12 | [2] |

Table 2: Omadacycline MIC Data for Gram-Negative Bacteria

| Organism | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | - | 0.5 | 2 | [2] |

| Enterobacter cloacae | - | 2 | 4 | [1] |

| Klebsiella pneumoniae | - | 2 | 8 | [11] |

| Klebsiella oxytoca | - | 1 | 4 | [2] |

| Haemophilus influenzae | - | 1 | 1 | [2] |

| Moraxella catarrhalis | - | 0.12 | 0.25 | [2] |

Visualizations

Broth Microdilution Workflow

Caption: Workflow for Omadacycline Broth Microdilution Assay.

Logical Relationship of Susceptibility Testing

References

- 1. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surveillance of Omadacycline Activity against Clinical Isolates from a Global Collection (North America, Europe, Latin America, Asia-Western Pacific), 2010-2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. liofilchem.com [liofilchem.com]

- 9. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibility Testing of Omadacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Omadacycline Mesylate Time-Kill Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class of antibacterials.[1] It was approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[2] Omadacycline exhibits a broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1] Notably, it is effective against strains that have developed resistance to other tetracyclines through common mechanisms like efflux pumps and ribosomal protection.[1][3]

The mechanism of action of omadacycline involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby disrupting the elongation of the polypeptide chain.[4] Depending on the bacterial species and concentration, omadacycline can exhibit either bacteriostatic or bactericidal activity.[5]

Time-kill kinetics assays are crucial in vitro pharmacodynamic studies that provide valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3][6] These assays help to understand the concentration-dependent and time-dependent killing characteristics of an antibiotic.[7] The data generated from time-kill studies are instrumental in predicting clinical efficacy, optimizing dosing regimens, and assessing the potential for resistance development. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[3]

These application notes provide a detailed methodology for performing a time-kill kinetics assay for omadacycline mesylate, along with a summary of its activity against various pathogens.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of omadacycline and the general workflow of a time-kill kinetics assay.

References

- 1. scribd.com [scribd.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. emerypharma.com [emerypharma.com]

- 4. Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of omadacycline tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of omadacycline against intracellular Mycobacterium abscessus in an infection model in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Murine Pneumonia Model for In Vivo Testing of Omadacycline Mesylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, belonging to the tetracycline class, approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][2][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5] Notably, omadacycline is designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.[1][4] Preclinical evaluation of new antimicrobial agents relies on robust animal models that can simulate human infections. The murine pneumonia model is a well-established and widely used model to assess the in vivo efficacy of antibiotics against respiratory pathogens.[6][7][8][9] This document provides detailed application notes and protocols for utilizing a murine pneumonia model to test the in vivo efficacy of Omadacycline mesylate.

Mechanism of Action of Omadacycline